![molecular formula C28H27N3O5 B2364299 2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide CAS No. 894559-70-7](/img/structure/B2364299.png)
2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality 2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Properties and Self-Assembly
Research on closely related amide derivatives highlights their unique structural orientations and self-assembly behaviors in response to interactions with anions. For instance, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibits a stretched amide structure with a tweezer-like geometry, facilitating the formation of channel-like structures through C–H⋯π and C–H⋯O interactions (Kalita, Baruah, 2010). This demonstrates the compound's potential for creating organized molecular assemblies.
Co-Crystal Formation and Hydration Effects
Studies on quinoline derivatives have also uncovered their ability to form co-crystals with aromatic diols, exhibiting variations in hydration and symmetry. These structural studies provide insights into how molecular interactions influence the formation and properties of solid-state materials (Karmakar, Kalita, Baruah, 2009). Such knowledge is crucial for designing compounds with desired crystalline properties.
Synthesis and Activity
The synthesis of related compounds involves various strategies to achieve functionalized molecules with potential bioactivity. For example, the creation of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides from substituted 1-phenyl-2-propanones demonstrates a method to produce compounds with significant antimalarial activity (Werbel et al., 1986). This exemplifies the compound's utility in medicinal chemistry, especially for developing antimalarial agents.
Fluorescence and Interaction Studies
Investigations into the structural aspects and properties of salts and inclusion compounds of 8-hydroxyquinoline-based amides reveal that certain interactions can enhance fluorescence emission, offering applications in fluorescent labeling and sensing (Karmakar, Sarma, Baruah, 2007). These findings are valuable for developing new materials for optical applications.
Pharmaceutical and Medicinal Applications
Although direct information on the specific compound was not found, studies on similar compounds indicate a broader interest in quinoline derivatives for their pharmacological properties, including antiproliferative and antiplatelet activities. Such research underscores the potential of these compounds in drug discovery and development processes (Chen et al., 2007).
properties
IUPAC Name |
2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-18-3-5-22(6-4-18)30-27(32)17-31-24-15-26-25(35-11-12-36-26)14-19(24)13-20(28(31)33)16-29-21-7-9-23(34-2)10-8-21/h3-10,13-15,29H,11-12,16-17H2,1-2H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBLEZYOBRWFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2364216.png)

![N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B2364218.png)
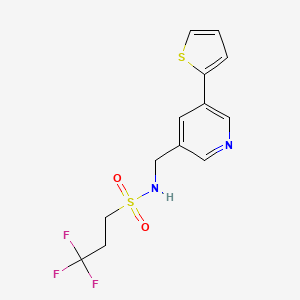
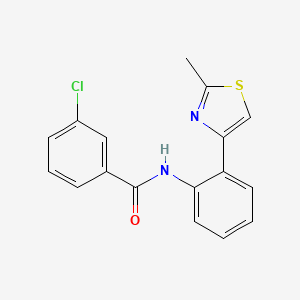
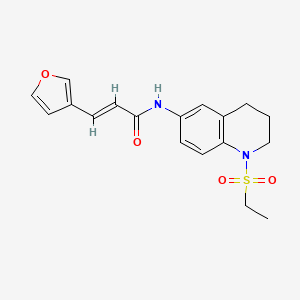

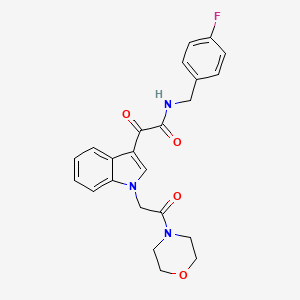
![N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide](/img/structure/B2364231.png)
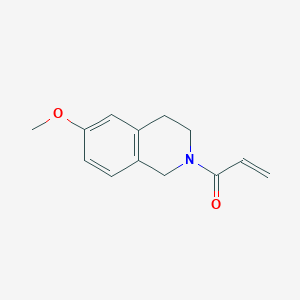

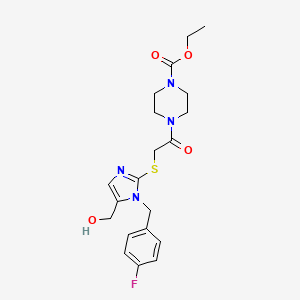
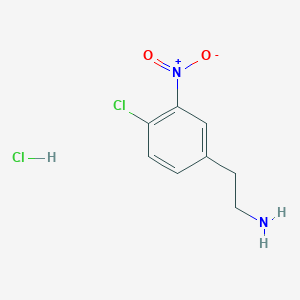
![Bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B2364239.png)